molecular formula C22H26N2OS2 B14005420 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol CAS No. 76383-18-1

2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol

Cat. No.: B14005420
CAS No.: 76383-18-1
M. Wt: 398.6 g/mol
InChI Key: HBBKXEBKTZSHIP-UHFFFAOYSA-N
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Description

2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.

Scientific Research Applications

2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular pathways, such as oxidative stress pathways, leading to cell death in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzothiazole: Similar structure but lacks the octylsulfanyl group.

    2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Contains a nitro group instead of the octylsulfanyl group.

    2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Contains a cyano group instead of the octylsulfanyl group.

Uniqueness

2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol is unique due to the presence of the octylsulfanyl group, which imparts specific properties such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other benzothiazole derivatives and valuable for various applications.

Properties

CAS No.

76383-18-1

Molecular Formula

C22H26N2OS2

Molecular Weight

398.6 g/mol

IUPAC Name

2-[(2-octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol

InChI

InChI=1S/C22H26N2OS2/c1-2-3-4-5-6-9-14-26-22-24-19-13-12-18(15-21(19)27-22)23-16-17-10-7-8-11-20(17)25/h7-8,10-13,15-16,25H,2-6,9,14H2,1H3

InChI Key

HBBKXEBKTZSHIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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